molecular formula C9H4BrF3 B1412771 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene CAS No. 1211523-00-0

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B1412771
CAS No.: 1211523-00-0
M. Wt: 249.03 g/mol
InChI Key: CSXYNSIBPRGWAW-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another method involves the use of N-methyl-2-pyrrolidone, copper iodide, and 2-fluorosulfonyl difluoroacetic acid under an argon atmosphere at 80°C .

Chemical Reactions Analysis

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as an electrophilic or nucleophilic reagent depending on the reaction conditions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.

Properties

IUPAC Name

1-bromo-2-ethynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXYNSIBPRGWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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